2-(N-Phenylcarbamoyl)-3-naphthyl acetate
Overview
Description
Synthesis Analysis : The synthesis of related compounds like methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate and 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate involves detailed organic synthesis routes, characterized by various spectroscopic techniques including XRD, FT-IR, UV-Vis, and NMR (Gültekin et al., 2020); (Yaman et al., 2019).
Molecular Structure Analysis : The molecular structures of similar compounds are determined using crystallography, showcasing their conformations and intermolecular interactions, often involving hydrogen bonding and different conformations in their asymmetric units (Yaman et al., 2019); (Özer et al., 2009).
Chemical Reactions and Properties : The chemical properties of related compounds involve their reactivity and the conditions under which they undergo transformations, such as cyclization reactions and their electrophilic and nucleophilic nature assessed through theoretical computations (Gültekin et al., 2020); (King et al., 2013).
Physical Properties Analysis : The physical properties such as crystal structures, melting points, and solubility are integral to understanding the behavior of compounds like 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. These properties can be explored through X-ray diffraction and spectroscopic methods to determine molecular conformations and crystal packing (Yaman et al., 2019); (Şahin et al., 2014).
Chemical Properties Analysis : The reactivity, stability under different conditions, and interactions with other chemicals define the chemical properties of compounds like 2-(N-Phenylcarbamoyl)-3-naphthyl acetate. These can be studied through experimental and theoretical methods to understand their behavior in chemical reactions and their environmental stability (Gültekin et al., 2020); (King et al., 2013).
Scientific Research Applications
Histochemical Demonstration of Esterases
2-Naphthyl acetate, a structurally similar compound to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, has been utilized in histochemical studies for demonstrating esterase activity. It acts as a substrate for esterases, and its hydrolysis reveals enzymatic activity in various tissues. Such methods are valuable for understanding tissue-specific enzymatic processes and reactions (Pearson & Defendi, 1957).
Biotransformations in Plant Tubers
Research has shown the hydrolysis of naphthyl acetates, which are structurally similar to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, using plant tubers such as potatoes and topinambur (artichoke). This process results in the production of alcohols, which are then oxygenated to ketones. Such studies highlight the potential of using plant tubers in biotransformation processes (Mironowicz, 1998).
Chemiluminescent Assays in Biochemistry
2-Naphthyl acetate, closely related to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, has been employed as a pro-enhancer in chemiluminescent assays for studying cholinesterase activity. It enhances chemiluminescence in a luminol-H2O2-horseradish peroxidase reaction, providing a valuable tool for biochemical studies involving cholinesterase and related enzymes (Díaz et al., 1995).
Reactions in Organic Chemistry
In organic chemistry, naphthyl acetate compounds, similar to 2-(N-Phenylcarbamoyl)-3-naphthyl acetate, have been studied for their reactivity in electron-transfer reactions. These studies provide insights into the mechanisms of such reactions and the potential applications of naphthyl acetates in synthetic organic chemistry (Tsujimoto et al., 1983).
Histochemical Techniques for Enzyme Demonstration
Another application is in the development of histochemical techniques for demonstrating tissue oxidase activity. Complex naphthols and related compounds are used as reagents for revealing enzyme activity in tissues, aiding in biochemical and histological studies (Burstone, 1959).
Safety And Hazards
Safety and hazards in chemistry refer to the potential risks associated with the use, storage, and disposal of chemical substances. It’s important to understand these risks to prevent accidents and ensure safe handling of chemicals.
Future Directions
Future directions in chemistry research could involve finding new ways to synthesize compounds, developing new materials with desirable properties, or finding more efficient ways to carry out chemical reactions.
properties
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13(21)23-18-12-15-8-6-5-7-14(15)11-17(18)19(22)20-16-9-3-2-4-10-16/h2-12H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGNNYDVQYHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151344 | |
Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |
CAS RN |
1163-67-3 | |
Record name | 3-(Acetyloxy)-N-phenyl-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetoxy-2-naphthanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1163-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(N-Phenylcarbamoyl)-3-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-phenylcarbamoyl)-3-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ACETOXY-2-NAPHTHANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW36K5EES8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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